molecular formula C10H7FN2O4S B6244497 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate CAS No. 2411238-88-3

3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate

Cat. No.: B6244497
CAS No.: 2411238-88-3
M. Wt: 270.2
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Description

3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate: is an organic compound characterized by the presence of a pyrimidine ring fused to a phenyl group, with a sulfurofluoridate functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrimidine in the presence of a palladium catalyst.

    Introduction of the Sulfurofluoridate Group: The final step involves the reaction of the phenylpyrimidine intermediate with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfurofluoridate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the 6-oxo group to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrimidine ring.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfurofluoridate group can form strong interactions with nucleophilic sites, potentially inhibiting enzyme activity or modulating receptor function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfonate: Similar structure but with a sulfonate group instead of a sulfurofluoridate group.

    3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfate: Contains a sulfate group, leading to different chemical properties and reactivity.

    3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfonamide: Features a sulfonamide group, which can alter its biological activity.

Uniqueness

  • The presence of the sulfurofluoridate group in 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate imparts unique reactivity and potential for forming strong interactions with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

2411238-88-3

Molecular Formula

C10H7FN2O4S

Molecular Weight

270.2

Purity

95

Origin of Product

United States

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